molecular formula C7H6FIO2S B8566745 1-Fluoro-2-iodo-4-(methylsulfonyl)benzene

1-Fluoro-2-iodo-4-(methylsulfonyl)benzene

Cat. No. B8566745
M. Wt: 300.09 g/mol
InChI Key: AXGRVYCFXLGBTP-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

2-Fluoro-5-(methylsulfonyl)aniline (Intermediate 57; 500 mg; 2.64 mmol) was treated with a 5 N solution of hydrochloric acid in water (8.98 ml; 44.92 mmol) and the solution cooled to 0° C. The solution was treated with sodium nitrite (219 mg; 3.17 mmol) and stirred at 0° C. for 30 minutes, then treated with a solution of potassium iodide (4.39 g; 26.43 mmol) in water (8 mL) and stirred at RT for 1 hour. EtOAc was added, the phases were separated and the organic phase was washed with a saturated sodium thiosulfate solution twice, then with brine. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give a residue which was purified by by flash column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc. The title compound was obtained as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.98 mL
Type
solvent
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([S:9]([CH3:12])(=[O:11])=[O:10])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[I-:18].[K+]>O.CCOC(C)=O>[F:1][C:2]1[CH:8]=[CH:7][C:6]([S:9]([CH3:12])(=[O:11])=[O:10])=[CH:5][C:3]=1[I:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)S(=O)(=O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8.98 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
219 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
4.39 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phase was washed with a saturated sodium thiosulfate solution twice
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by by flash column chromatography
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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